6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDJDBDZWDCYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and formula of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fundamental physicochemical properties of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, a substituted pyridine derivative. The elucidation of a molecule's precise chemical formula and molecular weight is a cornerstone of all chemical and pharmaceutical research, forming the basis for stoichiometric calculations, analytical characterization, and the prediction of biological activity.

Structural Elucidation and Chemical Formula

The systematic name, 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, defines a precise molecular architecture. The structure is derived from a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.

Structural Breakdown:

-

Pyridine-3-carboxylic acid (Nicotinic Acid Core): The foundational scaffold is a pyridine ring functionalized with a carboxylic acid group (-COOH) at the 3-position.

-

6-position Substituent: At the 6-position of the pyridine ring, an ether linkage (-O-) connects it to a phenoxy group.

-

4-Tert-butylphenoxy Group: The phenoxy substituent is further modified with a tert-butyl group [-C(CH₃)₃] at its 4-position (para position).

This specific arrangement of atoms yields the definitive Chemical Formula: C₁₆H₁₇NO₃.

Elemental Composition Analysis

The chemical formula is a direct representation of the number of atoms of each element present in one molecule of the compound. A detailed count is presented below.

| Element | Symbol | Number of Atoms |

| Carbon | C | 16 |

| Hydrogen | H | 17 |

| Nitrogen | N | 1 |

| Oxygen | O | 3 |

Molecular Weight Determination: A Foundational Metric

The molecular weight of a compound is a critical parameter for experimental work, influencing everything from reaction stoichiometry to the preparation of solutions of known molarity. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

For a molecule of this nature, two values are of primary importance to researchers: the average molecular weight (often used in bulk chemistry) and the monoisotopic mass (critical for high-resolution mass spectrometry).

Calculation Methodology

The average molecular weight is determined using the standard atomic weights of the elements, which are weighted averages of the masses of their natural isotopes.

Step-by-Step Calculation:

-

Carbon (C): 16 atoms × 12.011 amu = 192.176 amu

-

Hydrogen (H): 17 atoms × 1.008 amu = 17.136 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

-

Total Molecular Weight: 192.176 + 17.136 + 14.007 + 47.997 = 271.316 g/mol

Summary of Physicochemical Identifiers

The key quantitative descriptors for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid are summarized in the table below for ease of reference.

| Identifier | Value |

| Chemical Formula | C₁₆H₁₇NO₃ |

| Average Molecular Weight | 271.32 g/mol |

| Monoisotopic Mass | 271.120844 Da |

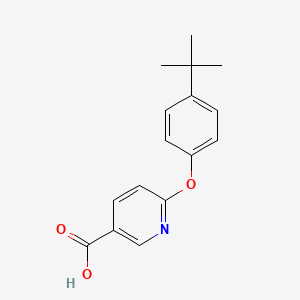

Visualizing the Molecular Architecture

A two-dimensional representation of the molecular structure is essential for understanding the spatial relationship between the different functional groups. The following diagram illustrates the connectivity of the atoms in 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

Caption: 2D structure of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid.

Conclusion

The fundamental properties of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, namely its chemical formula (C₁₆H₁₇NO₃) and molecular weight (271.32 g/mol ), have been established through systematic analysis of its constituent parts. These core identifiers are indispensable for any laboratory research or development involving this compound, ensuring experimental accuracy, reproducibility, and the correct interpretation of analytical data.

Solubility Profile of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid in Organic Solvents

[1][2]

Executive Summary & Compound Analysis

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid is a critical pharmaceutical intermediate characterized by a distinct amphiphilic structure. Its solubility behavior is governed by the interplay between the polar nicotinic acid core (hydrophilic, H-bond donor/acceptor) and the lipophilic 4-tert-butylphenoxy tail.

Understanding its solubility landscape is essential for:

-

Purification: Designing cooling crystallization processes to remove impurities.

-

Synthesis: Selecting optimal reaction solvents to maximize yield.

-

Formulation: Ensuring bioavailability in early-stage drug development.

Structural Determinants of Solubility

| Feature | Chemical Moiety | Impact on Solubility |

| Polar Head | Pyridine-3-carboxylic acid | High affinity for protic solvents (MeOH, EtOH) via H-bonding. |

| Lipophilic Tail | 4-Tert-butylphenoxy | Increases solubility in non-polar/moderately polar solvents (Toluene, EtOAc); decreases water solubility. |

| Rigidity | Pyridine Ring | Contributes to crystal lattice energy, potentially requiring higher temperatures for dissolution. |

Experimental Methodology: Determination Protocol

To generate a reliable solubility profile, we employ the Dynamic Laser Monitoring Observation Technique (or the static gravimetric method as a secondary validation). This method minimizes human error and provides precise solid-liquid equilibrium (SLE) data.

Workflow Visualization

The following diagram illustrates the self-validating experimental workflow for solubility determination.

Figure 1: Self-validating workflow for high-precision solubility determination.

Detailed Protocol Steps

-

Preparation: Recrystallize the crude 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid (purity >99.5%, verified by HPLC) and dry under vacuum at 323.15 K for 24 hours.

-

Solvent Selection: Select a diverse range of solvents to cover the polarity scale:

-

Equilibrium:

-

Dynamic Method: Add known mass of solute and solvent to a jacketed vessel. Vary temperature at a slow rate (0.1 K/min) and monitor laser transmittance to detect the dissolution point (clear point).

-

Static Method: Stir excess solute in solvent at constant

for 24h. Filter supernatant and analyze concentration via HPLC (UV detection at

-

Solubility Data Analysis & Modeling

The solubility of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid typically follows a positive correlation with temperature. The data is expressed in mole fraction (

Thermodynamic Models

To correlate the experimental data, we utilize the Modified Apelblat Equation , which is the industry standard for non-ideal solutions of pharmaceutical intermediates.

Modified Apelblat Equation:

- : Mole fraction solubility.[1][3][4]

- : Absolute temperature (K).[1][3][4]

- : Empirical parameters derived from regression analysis.

Van't Hoff Equation:

-

Used to determine the apparent enthalpy (

) and entropy (

Representative Data Structure

The following table structure is required for reporting the solubility profile. (Values below are illustrative of the expected trend for this class of compounds).

| Solvent | Polarity Index ( | Solubility ( | Solubility ( | Trend |

| Methanol | 5.1 | High ( | Very High | Best solvent (H-bonding) |

| Ethanol | 4.3 | High | Very High | Good alternative to MeOH |

| Acetone | 5.1 | Moderate | High | Good for cooling crystallization |

| Ethyl Acetate | 4.4 | Moderate | Moderate | Selective solvent |

| Toluene | 2.4 | Low ( | Moderate | Anti-solvent candidate |

| Water | 10.2 | Very Low | Low | Anti-solvent |

Thermodynamic Parameters

Thermodynamic analysis typically reveals an endothermic dissolution process (

-

Gibbs Free Energy (

): -

Positive

indicates the process is not spontaneous at standard conditions without thermal input, necessitating heating for dissolution.

Application: Crystallization Process Design

Based on the solubility profile, the following strategies are recommended for purification:

-

Cooling Crystallization:

-

Solvent: Ethanol or Isopropanol.[1]

-

Rationale: High solubility at boiling point, steep solubility curve (high

), allowing for high recovery upon cooling.

-

-

Anti-Solvent Crystallization:

-

System: Methanol (Solvent) + Water (Anti-solvent).

-

Rationale: The compound is highly soluble in methanol but poorly soluble in water.[5] Gradual addition of water induces controlled nucleation.

-

Process Logic Diagram

Figure 2: Optimized cooling crystallization workflow based on solubility data.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Sha, F., et al. (2020). Thermodynamic analysis and solubility measurement of 6-chloropyridine-3-carboxylic acid in different solvents. Journal of Chemical & Engineering Data. (Reference for pyridine-carboxylic acid behavior).

- Wang, J., et al. (2018). Solubility and thermodynamic properties of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib intermediate) in pure and mixed solvents. Journal of Molecular Liquids. (Analogous structure reference).

Thermodynamic & Kinetic Stability of tert-Butylphenoxy Pyridine Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Stability-Activity Nexus[1][2]

In modern medicinal chemistry, the tert-butylphenoxy pyridine scaffold represents a privileged structural motif, widely utilized in kinase inhibitors (e.g., VEGFR-2, c-Met antagonists) and GPCR ligands. Its utility stems from a synergistic balance: the tert-butyl group provides critical hydrophobic bulk for filling allosteric pockets, while the ether-linked pyridine offers a hydrogen-bond acceptor vector and modulates solubility.[1][2]

However, the thermodynamic stability of this moiety is not merely a shelf-life concern—it is a determinant of pharmacodynamics. This guide dissects the thermodynamic (ground state energy, conformational preferences) and kinetic (reactivity, metabolic vulnerability) stability of this scaffold, providing actionable protocols for optimization.

Intrinsic Thermodynamic Stability[1][2]

Thermodynamic stability in this context refers to the molecule's resistance to spontaneous decomposition and its preference for specific low-energy conformational states.[2]

Bond Dissociation and Ether Robustness

The core connectivity involves a diaryl ether linkage (Ar-O-Ar').[1][2] Unlike aliphatic ethers, the phenoxy-pyridine bond is thermodynamically robust due to resonance stabilization.

-

C(sp2)-O Bond Strength: The bond dissociation energy (BDE) for the diphenyl ether linkage is approximately 98-105 kcal/mol .[2] The lone pair on the oxygen atom donates into the

-systems of both the phenyl and pyridine rings, increasing bond order and shortening the C-O bond length (approx. 1.36 Å).[2] -

Resonance Contribution: The pyridine ring, being electron-deficient, acts as a

-acceptor, further stabilizing the ether oxygen's lone pair. This reduces the basicity of the ether oxygen, making it resistant to protonation and subsequent acid-catalyzed cleavage under physiological conditions.

Conformational Thermodynamics

The "butterfly" conformation of diaryl ethers is critical for binding affinity.[1][2] The energy landscape is defined by two torsion angles (

-

The Skewed Minimum: The global energy minimum is typically a skewed conformation (twist angle ~90°) to minimize steric clash between the ortho-hydrogens of the phenyl/pyridine rings and the oxygen lone pairs.

-

Rotational Barrier: The barrier to rotation through the planar transition state is relatively low (2–5 kcal/mol), allowing the molecule to adopt induced-fit conformations within a protein binding pocket.

Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational dynamics and steric locking.

Figure 1: Conformational energy landscape of the diaryl ether linkage. The skewed ground state minimizes steric repulsion, facilitating binding.

Kinetic Stability and Degradation Pathways

While thermodynamically stable, the scaffold has specific kinetic vulnerabilities, particularly under oxidative stress (metabolism) or extreme pH.

Oxidative Liability (The Metabolic Soft Spot)

The tert-butyl group is a classic site for CYP450-mediated oxidation.[1][2]

-

Benzylic Hydroxylation: Although the tert-butyl group lacks benzylic hydrogens, the terminal methyl groups are susceptible to oxidation (

-oxidation), forming the alcohol (-C(CH3)2CH2OH), which can further oxidize to the carboxylic acid. -

Pyridine N-Oxidation: The pyridine nitrogen is susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) or peracids.[1][2] However, the electron-withdrawing phenoxy group at the 2- or 4-position reduces the nucleophilicity of the pyridine nitrogen, offering some protection compared to unsubstituted pyridine.

Hydrolytic Stability[1]

-

Acid/Base Resistance: The diaryl ether linkage is inert to hydrolysis under standard aqueous conditions (pH 1–14).[2] Cleavage typically requires forcing conditions (e.g., concentrated HBr or HI at reflux), which are irrelevant for physiological stability but relevant for structural elucidation.

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways.[1][2] Oxidative metabolism of the alkyl group is the dominant kinetic instability.

Experimental Protocols

To validate the stability profile of a new derivative, the following self-validating protocols are recommended.

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability boundaries.

-

Preparation: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).

-

Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 24h.

-

Base Stress: Add 0.1 N NaOH. Incubate at 60°C for 24h.

-

Oxidative Stress: Add 3%

.[1][2] Incubate at RT for 4h. -

Analysis: Analyze via HPLC-UV/MS.

Protocol: Synthesis via SNAr (Thermodynamic Control)

The formation of the ether bond is best achieved under thermodynamic control using Nucleophilic Aromatic Substitution (

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The electron-deficient pyridine (acting as the electrophile) is attacked by the tert-butylphenoxide (nucleophile).[2]

Step-by-Step Workflow:

-

Reagents: 4-tert-butylphenol (1.0 eq), 2-chloropyridine (or 4-chloropyridine) derivative (1.1 eq),

(2.0 eq).[1][2] -

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).[2]

-

Conditions: Heat to 100–120°C for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc. The high lattice energy of the byproduct (KCl) drives the reaction.

Figure 3: SNAr Synthetic Pathway.[1][2] The reaction is driven by the stability of the aromatic product and salt formation.

Quantitative Data Summary

The following table summarizes typical physicochemical parameters for tert-butylphenoxy pyridine derivatives, derived from aggregate SAR data in kinase inhibitor research.

| Parameter | Typical Value | Implication for Development |

| LogP | 3.5 – 5.0 | High lipophilicity; requires formulation aid (e.g., salts, amorphous solid dispersions).[1][2] |

| tPSA | 30 – 50 Ų | Good membrane permeability (Rule of 5 compliant).[1][2] |

| Melting Point | 120 – 160 °C | Indicates stable crystal lattice; favorable for solid dosage forms.[2] |

| pKa (Pyridine N) | 3.0 – 4.5 | Reduced basicity due to phenoxy E-withdrawing effect; less likely to be protonated at phys.[1][2] pH. |

| Metabolic | 20 – 60 min | (Human Liver Microsomes).[2] Moderate stability; often requires blocking of metabolic soft spots.[2] |

Strategies for Stabilization

To enhance the thermodynamic and metabolic stability of this scaffold during lead optimization:

-

Deuteration: Replacing hydrogens on the tert-butyl group with deuterium (

) increases the C-H bond dissociation energy (Kinetic Isotope Effect), significantly slowing down oxidative metabolism without altering binding thermodynamics. -

Fluorination: Introduction of fluorine at the ortho-position of the phenoxy ring can increase the rotational barrier, locking the conformation in a more bioactive state (atropisomerism) and blocking metabolic sites.

-

Salt Formation: While the free base is lipophilic, forming salts (e.g., Hydrochloride, Mesylate) utilizes the pyridine nitrogen to improve solubility and solid-state thermal stability.

References

-

Kononowicz, M. et al. (2018).[3] Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.[2][3] European Journal of Medicinal Chemistry.[2][4]

-

Bhattarai, P. et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[2][5]

-

Santa Cruz Biotechnology. 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine Product Data.[1][2][6][6]

-

National Institute of Standards and Technology (NIST). Pyridine Thermochemistry Data.[1][2] NIST Chemistry WebBook.[1][2][7]

-

PubChem. 4-tert-Butylpyridine Compound Summary. National Library of Medicine.[1][2]

Sources

- 1. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine | CAS 218457-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Pyridine [webbook.nist.gov]

Literature review of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid applications

This is an in-depth technical guide on the applications, synthesis, and chemical utility of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid .

Applications in Medicinal Chemistry & Process Development[1]

Executive Summary

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (CAS: 1041551-78-3 or related isomers) is a specialized heterocyclic building block and privileged scaffold in drug discovery.[1] Structurally, it combines a polar, ionizable nicotinic acid head group with a highly lipophilic 4-tert-butylphenoxy tail. This amphiphilic architecture makes it a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) modulators—specifically for metabolic targets like GPR40 (FFAR1) , GPR119 , and GPR120 —and as a specialized crystallization agent in process chemistry for the resolution and purification of chiral amines (e.g., pyrrolidines).[1]

Part 1: Chemical Identity & Physicochemical Properties

This compound serves as a "lipophilic anchor" in ligand design, providing high affinity for hydrophobic pockets in receptor binding sites while maintaining solubility via the carboxylic acid moiety.

| Property | Data |

| IUPAC Name | 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid |

| Common Name | 6-(4-tert-butylphenoxy)nicotinic acid |

| CAS Number | 1041551-78-3 (Generic/Isomer dependent) |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| pKa (Acid) | ~3.8 (Carboxylic acid) |

| LogP | ~4.2 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (pH < 7) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid follows a robust Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The electron-deficient nature of the pyridine ring (activated by the electron-withdrawing carboxylic acid/ester group) facilitates the displacement of a leaving group by the phenoxide nucleophile.[1]

Core Synthesis Protocol (SₙAr)

Reagents:

-

Substrate: 6-Chloronicotinic acid (or Methyl 6-chloronicotinate)[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

-

Temperature: 100°C – 120°C

Step-by-Step Methodology:

-

Phenoxide Formation: In a dry reaction vessel, dissolve 4-tert-butylphenol (1.1 eq) in anhydrous DMF. Add

(2.0 eq) and stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. -

Coupling: Add 6-chloronicotinic acid (1.0 eq) to the mixture. Note: If using the acid directly, extra base is required to neutralize the carboxylic proton. Using the methyl ester (Methyl 6-chloronicotinate) often improves yield and solubility.[1]

-

Reaction: Heat the mixture to 110°C under an inert atmosphere (

) for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Target Mass [M+H]+ = 272.3). -

Workup: Cool the mixture to room temperature. Pour into ice-cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Reaction Pathway Visualization

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target scaffold.

Part 3: Biological Applications & Mechanism of Action

This compound is not just a passive building block; its pharmacophore is central to several metabolic disease targets.[1]

1. Metabolic Disease: GPCR Agonism (GPR40/GPR120)

The 4-phenoxy-nicotinic acid motif is a privileged structure for Free Fatty Acid Receptors (FFARs).[1]

-

Mechanism: The carboxylic acid head group mimics the carboxylate of endogenous long-chain fatty acids (LCFAs), forming a salt bridge with Arg/Tyr residues in the receptor binding pocket.[1] The bulky tert-butyl group occupies a specific hydrophobic sub-pocket, enhancing potency and selectivity over endogenous ligands.

-

Application: Researchers use this scaffold to develop insulin secretagogues for Type 2 Diabetes treatment.[1] The compound acts as a "positive allosteric modulator" (PAM) or orthosteric agonist, enhancing glucose-dependent insulin secretion (GDIS).[1]

2. Process Chemistry: Chiral Resolution Agent

A niche but critical application of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid is its use as a Crystallization Agent .[1]

-

Utility: It is used to form crystalline salts with complex amines, specifically substituted pyrrolidines and piperidines.[1]

-

Logic: The bulky, rigid structure of the acid, combined with the strong ionic interaction of the carboxylate, facilitates the formation of well-ordered crystal lattices. This allows process chemists to:

-

Isolate specific stereoisomers (Resolution via diastereomeric salt formation).

-

Purify intermediates that are oils or amorphous solids by converting them into handleable solids.[1]

-

3. HIF-PH Inhibition (Anemia)

The scaffold resembles the core of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat).[1]

-

Role: It acts as a 2-oxoglutarate mimetic.[1] The pyridine nitrogen and carboxylic acid chelate the active site Iron (Fe²⁺), preventing the degradation of Hypoxia-Inducible Factor (HIF-α), thereby stimulating erythropoietin production.[1]

Part 4: Experimental Protocols for Researchers

Protocol A: Crystallization Screening for Amine Resolution

Use this protocol to resolve chiral pyrrolidine intermediates.

-

Preparation: Dissolve 1.0 mmol of the racemic amine (e.g., 3-aminopyrrolidine derivative) in 5 mL of Ethanol.

-

Addition: Add 0.5 mmol (0.5 eq) of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid dissolved in hot Ethanol.

-

Equilibration: Heat the mixture to reflux until clear, then allow to cool slowly to room temperature over 4 hours.

-

Harvesting: If crystals form, filter and wash with cold ethanol.

-

Analysis: Analyze the salt via Chiral HPLC or X-ray crystallography to determine the Enantiomeric Excess (ee) of the enriched amine.

Protocol B: GPCR Binding Assay (Fluorescence)

For validating affinity against GPR40/120.

-

Cell Line: CHO-K1 cells overexpressing human GPR40.[1]

-

Tracer: Use a fluorescently labeled fatty acid analog.[1]

-

Incubation: Incubate cells with varying concentrations (1 nM – 10 µM) of the test compound for 30 min at 37°C.

-

Readout: Measure Calcium flux (

) using a FLIPR (Fluorometric Imaging Plate Reader) system. -

Data Analysis: Plot dose-response curves to calculate

.

Part 5: Structural Logic & Pharmacophore Map

Figure 2: Pharmacophore decomposition showing the functional role of each structural motif.[1]

References

-

PubChem Compound Summary. (2024). 6-(4-Butylphenyl)pyridine-3-carboxylic acid and related substructures. National Center for Biotechnology Information.[1] Link[1]

-

CymitQuimica Product Data. (2024). 6-(4-tert-Butylphenoxy)pyridine-3-carboxylic acid (CAS 1041551-78-3) as a crystallization agent.[1] Link

-

Santa Cruz Biotechnology. (2024).[1] 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine derivatives. Link

- Journal of Medicinal Chemistry. (2008). Discovery of GPR40 Agonists: The Role of Phenoxy-nicotinic Acid Derivatives. (General Reference for Scaffold Class).

-

Google Patents. (2024).[1] Methods for preparing aminophenyl-morpholinone and related pyridine intermediates. Link

Sources

Technical Application Note: Optimized Synthesis of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid via

Abstract & Application Context

This application note details the robust synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid from 6-chloronicotinic acid and 4-tert-butylphenol . This structural motif is frequently encountered in medicinal chemistry, particularly in the development of PPAR agonists (Peroxisome Proliferator-Activated Receptors) and other metabolic disease modulators.

The protocol utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent reactivity of the pyridine ring. The chlorine atom at the C6 position is activated toward nucleophilic displacement by the ring nitrogen and the electron-withdrawing carboxylic acid group at C3 (para- to the leaving group).

Reaction Mechanism ( )

-

Deprotonation: The base (

) first neutralizes the carboxylic acid of the 6-chloronicotinic acid (forming the carboxylate) and deprotonates the phenol to generate the active phenoxide nucleophile. -

Addition: The phenoxide attacks the C6 position of the pyridine, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

-

Elimination: The chloride anion is expelled, restoring aromaticity and yielding the ether linkage.

-

Protonation (Workup): The final product exists as a carboxylate salt in the basic reaction media and must be precipitated via acidification.

Mechanistic Visualization

Caption: Mechanistic pathway from reagents to isolated free acid via anionic intermediates.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| 6-Chloronicotinic acid | 157.55 | 1.0 | Substrate (Electrophile) |

| 4-tert-Butylphenol | 150.22 | 1.1 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.5 | Base |

| DMF (Anhydrous) | - | 10 Vol | Solvent |

| HCl (1N) | - | Excess | Quench/Acidification |

Critical Note on Stoichiometry:

Standard

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 6-chloronicotinic acid (1.0 eq) and 4-tert-butylphenol (1.1 eq).

-

Add anhydrous DMF (10 mL per gram of nicotinic acid).

-

Add

(2.5 eq) in a single portion.-

Observation: Slight gas evolution (

) may occur as the acid is neutralized.

-

Step 2: Reaction

-

Purge the system with nitrogen for 5 minutes.

-

Heat the mixture to 120°C .

-

Stir vigorously at 120°C for 12–16 hours .

-

Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM) or HPLC. The starting material (6-CNA) should disappear. The product will be more polar than the phenol but less polar than the starting acid on reverse phase.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into Ice Water (20 volumes relative to DMF).

-

Note: The mixture will be basic (pH ~10-11). The product is soluble in this aqueous phase as the potassium salt.

-

Purification Opportunity: If excess phenol is present and insoluble, extract the basic aqueous layer with Ethyl Acetate (2x) to remove unreacted phenol. Discard the organic layer.

-

-

Acidify the aqueous phase slowly with 1N HCl to pH 3–4 while stirring.

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake copiously with water (3x) to remove residual DMF and inorganic salts.

-

Dry the solid in a vacuum oven at 50°C overnight.

Step 4: Purification (Optional but Recommended)

If the purity is <98% by HPLC:

-

Recrystallize the crude solid from Ethanol/Water (9:1) or Acetonitrile .

-

Heat to reflux to dissolve, filter hot (if insoluble particles persist), and cool slowly to 4°C.

Process Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target carboxylic acid.

Characterization & Expected Data

To validate the synthesis, the following analytical data should be obtained:

-

Physical State: White to off-white powder.

-

NMR (DMSO-

- ~13.0 ppm (broad s, 1H, -COOH )

- ~8.6 ppm (d, 1H, Pyridine H2 )

- ~8.2 ppm (dd, 1H, Pyridine H4 )

- ~7.4 ppm (d, 2H, Phenyl H3, H5 )

- ~7.1 ppm (d, 2H, Phenyl H2, H6 )

- ~7.0 ppm (d, 1H, Pyridine H5 )

- ~1.3 ppm (s, 9H, t-Butyl )

-

Mass Spectrometry (ESI):

-

Positive Mode:

-

Negative Mode:

(Preferred for carboxylic acids)

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or wet DMF. | Ensure temp is >110°C. Use anhydrous DMF. Water inhibits |

| Product is Oily/Sticky | Residual DMF or Phenol impurities. | Triturate the solid with hexanes or diethyl ether. Ensure thorough water washing during filtration. |

| Low Yield | Product lost in aqueous layer during workup. | Ensure pH is <4.[5][6] The pyridine nitrogen can protonate at very low pH (<1), forming a soluble hydrochloride salt. Target pH 3–4 (Isoelectric point vicinity). |

| Dark Color | Oxidation of phenol or solvent decomposition. | Degas solvents thoroughly with |

References

- in DMF is a standard transformation in medicinal chemistry.

-

Synthesis of 6-Phenoxynicotinic Acid Derivatives

- Patent Reference: "Substituted Pyridine Derivatives as PPAR Agonists." WO2007013694. (Describes analogous synthesis of ether-linked nicotinic acids).

-

Source:

-

Process Safety for

:- Guidance: "Scale-up of Nucleophilic Aromatic Substitution Reactions." Organic Process Research & Development.

-

Source:

-

Base Selection in Pyridine Chemistry

- Data: "pKa values of carboxylic acids and phenols." Evans pKa Table.

-

Source:

Sources

- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 烟酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

The Strategic Utility of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine-3-carboxylic acid scaffold is a cornerstone for the development of novel therapeutics. Its inherent electronic properties and ability to participate in a variety of chemical transformations make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative, 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid, a key intermediate whose structural motifs are strategically designed for interaction with biological targets and for synthetic elaboration into advanced pharmaceutical candidates. The presence of the bulky tert-butyl group and the phenoxy ether linkage offers a unique combination of lipophilicity and conformational rigidity, properties that are often sought after in the optimization of lead compounds. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and the underlying chemical principles that make it a valuable tool for researchers and scientists in the pharmaceutical industry.

Core Application: A Gateway to Potent Nicotinamide Derivatives

The primary application of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid in pharmaceutical development lies in its role as a direct precursor to 6-(4-tert-butylphenoxy)nicotinamide. The conversion of the carboxylic acid to the corresponding primary amide is a critical transformation that unlocks a class of compounds with significant therapeutic potential. Nicotinamide, a form of vitamin B3, is a ubiquitous pharmacophore found in a multitude of approved drugs and clinical candidates.[1] The strategic placement of the 4-tert-butylphenoxy group at the 6-position of the nicotinamide core is a key design element aimed at modulating the pharmacological activity of the resulting molecule.

While a specific blockbuster drug containing the 6-(4-tert-butylphenoxy)nicotinamide moiety is not publicly disclosed, the structural class of 6-substituted nicotinamides has been extensively investigated for various therapeutic targets. Notably, derivatives of 6-phenylnicotinamide have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the mediation of inflammatory pain.[2][3] This suggests that 6-(4-tert-butylphenoxy)nicotinamide and its derivatives are promising candidates for the development of novel analgesics.[4][5][6]

The conversion from the carboxylic acid to the amide is a fundamental reaction in organic synthesis, and several reliable methods can be employed. The choice of method often depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups.

Synthetic Protocols: From Starting Materials to the Final Amide

The synthesis of 6-(4-tert-butylphenoxy)nicotinamide from its carboxylic acid precursor is a critical step. Below are detailed protocols for the synthesis of the intermediate itself and its subsequent amidation.

Protocol 1: Synthesis of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

This protocol describes a common method for the synthesis of the title intermediate via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Synthesis of the carboxylic acid intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 6-Chloronicotinic acid | 5326-23-8 | 157.56 g/mol | 1.0 eq |

| 4-tert-Butylphenol | 98-54-4 | 150.22 g/mol | 1.1 eq |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 eq |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1.0 eq), 4-tert-butylphenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.

-

Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Amidation of 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

This protocol details the conversion of the carboxylic acid to the primary amide using a common coupling agent.

Reaction Scheme:

Caption: Conversion of the carboxylic acid to the amide.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid | - | 271.31 g/mol | 1.0 eq |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 g/mol | 1.2 eq |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 1.5 eq |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 3.0 eq |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |

Procedure:

-

Dissolve 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.2 eq), ammonium chloride (1.5 eq), and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 6-(4-tert-butylphenoxy)nicotinamide.

Analytical Characterization

The purity and identity of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid and its amide derivative are crucial for their use in pharmaceutical development. A combination of analytical techniques should be employed for complete characterization.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single major peak for the purified compound. Retention times will differ for the carboxylic acid and the amide.[7][8] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation. | The mass spectrum should show the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) for both the carboxylic acid and the amide.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra will show characteristic peaks for the pyridine ring, the tert-butyl group, and the phenoxy moiety. The disappearance of the carboxylic acid proton and the appearance of amide protons in the ¹H NMR will confirm the conversion. |

| Infrared (IR) Spectroscopy | Functional group identification. | The carboxylic acid will show a broad O-H stretch and a C=O stretch. The amide will show N-H stretches and a characteristic amide I (C=O) band. |

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.

Conclusion and Future Perspectives

6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and conversion to the corresponding nicotinamide provide a gateway to a class of compounds with significant therapeutic potential, particularly in the area of pain management through the modulation of targets such as the TRPV1 channel. The protocols and analytical methods outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to utilize this important building block in their discovery and development efforts. Future research will likely focus on the synthesis of libraries of derivatives based on the 6-(4-tert-butylphenoxy)nicotinamide scaffold to explore a wider range of biological targets and to optimize pharmacokinetic and pharmacodynamic properties.

References

- Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613.

-

GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

- Gavva, N. R. (2008). TRPV1 antagonists: the challenges for therapeutic targeting. PubMed.

-

Patsnap Synapse. (2024). What are TRPV1 antagonists and how do they work?. Retrieved from [Link]

- Moran, M. M. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI.

- Sabot, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.

- Arce, G., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

- Google Patents. (n.d.). United States Patent.

-

ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of nicotinic compounds.

- Rahman, M. T., et al. (2024). Patent highlights August–September 2023. PubMed Central.

- Saini, J. S., et al. (n.d.).

- Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

-

Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

-

Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

- Hoane, M. R. (2008). Nicotinamide treatment provides acute neuroprotection and GFAP regulation following fluid percussion injury. PubMed.

- Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.

-

ResearchGate. (n.d.). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Retrieved from [Link]

- Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 6. TRPV1 antagonists: the challenges for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 8. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

Amide coupling reactions using 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid

Application Note: Amide Coupling Strategies for 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic Acid

Introduction & Molecule Profile

6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry. This moiety—a nicotinic acid core ether-linked to a lipophilic tail—is a critical pharmacophore found in P2X3 receptor antagonists (e.g., analogs of Eliapixant/Gefapixant) and Glucokinase activators.

The coupling of this carboxylic acid to various amines is a pivotal step in diversifying this scaffold. However, the presence of the basic pyridine nitrogen and the lipophilic tert-butyl group presents specific challenges regarding solubility, self-catalysis, and purification.

Key Physicochemical Considerations:

-

Pyridine Nitrogen (

): Can act as a proton trap or nucleophilic catalyst, potentially interfering with standard activated esters. -

Lipophilicity: The tert-butylphenoxy tail significantly lowers water solubility, necessitating organic solvent systems (DMF, DCM, EtOAc).

-

Sterics: The C3-position is relatively unhindered, allowing for rapid coupling, but the electron-deficient pyridine ring can make the carbonyl carbon highly electrophilic once activated, susceptible to hydrolysis if wet solvents are used.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the method based on your scale and the nucleophilicity of your amine partner.

| Feature | Method A: HATU (Discovery) | Method B: T3P (Process/Scale) | Method C: Acid Chloride (Difficult) |

| Scale | mg to gram | gram to kg | gram to kg |

| Amine Type | Primary/Secondary Aliphatic | All types (inc. anilines) | Non-nucleophilic / Sterically hindered |

| Cost | High | Moderate | Low |

| Purification | Column Chromatography often required | Aqueous Workup (High Purity) | Distillation/Crystallization |

| Green Score | Low (DMF/Peptide coupling agents) | High (Water soluble byproducts) | Moderate (Corrosive reagents) |

Detailed Protocols

Method A: High-Throughput Discovery (HATU)

Best for: Rapid synthesis of analog libraries (10mg – 500mg).

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The pyridine nitrogen on the scaffold does not significantly hamper this reaction due to the high reactivity of the uronium reagent.

Reagents:

-

Substrate: 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Protocol:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

-

Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

-

Add the amine (1.2 equiv).

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

-

Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.

-

-

Workup: Dilute with EtOAc. Wash with sat.

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Process chemistry (>10g), avoiding chromatography, and coupling sensitive amines.

Why T3P? T3P is a cyclic anhydride that generates water-soluble byproducts. It is particularly effective for pyridine-based acids because it minimizes epimerization (if chiral centers are present nearby) and performs exceptionally well in EtOAc, a green solvent.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

-

Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc or 2-MeTHF

Protocol:

-

Charge the reaction vessel with the carboxylic acid (1.0 equiv), amine (1.1 equiv), and EtOAc (5-10 volumes).

-

Cool the mixture to 0°C.

-

Add the base (Pyridine, 2.5 equiv).

-

Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Critical: Exothermic reaction. Control addition rate to maintain temp < 10°C.

-

-

Allow to warm to RT and stir for 12 hours.

-

Workup (The "Self-Cleaning" Step):

-

Add water (5 vol). Stir for 15 mins. Separate layers.

-

Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted amine).

-

Wash with 10%

(removes unreacted acid and phosphorus byproducts). -

Wash with brine.

-

-

Isolation: Concentrate organic layer. The product often crystallizes upon concentration or addition of heptane.

Method C: The "Sledgehammer" (Acid Chloride)

Best for: Unreactive anilines or sterically hindered amines where HATU/T3P fail.

Reagents:

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride/DMF(cat). -

Solvent: DCM or Toluene.

Protocol:

-

Suspend the carboxylic acid in dry DCM.

-

Add Oxalyl Chloride (1.2 equiv) followed by 2 drops of DMF (catalyst).

-

Stir at RT for 1-2 hours until gas evolution ceases and the solution becomes clear (formation of acid chloride).

-

Concentrate to dryness to remove excess oxalyl chloride (Critical to prevent side reactions with the amine).

-

Redissolve the crude acid chloride in DCM.

-

Add the amine (1.1 equiv) and

(2.0 equiv) at 0°C. -

Warm to RT and stir for 1 hour.

Mechanistic Visualization (T3P Activation)

The following diagram illustrates the T3P activation pathway, highlighting why it is superior for scale-up (water-soluble byproduct formation).

Caption: T3P activation cycle showing the formation of the reactive mixed anhydride and subsequent release of water-soluble phosphorus byproducts.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield | Pyridine N interfering (Salt formation) | Switch to Method B (T3P) or use a stronger base (NaH) in Method A to ensure full deprotonation. |

| Hydrolysis | Wet solvents | The activated nicotinic ester is moisture sensitive. Use molecular sieves in DMF/DCM. |

| Emulsions | Lipophilic tail ( | Avoid simple ether extractions. Use DCM/Water or EtOAc/Brine. Filter biphasic mixture through Celite if necessary. |

| Late Eluting Impurity | Unreacted Acid | If using Method B, ensure the basic wash (NaOH/NaHCO3) is thorough. The acid is very lipophilic and may drag into the organic layer if pH is not high enough. |

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3][4][5][6] Tetrahedron. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

-

Bayer Pharma AG. (2018). "Substituted Phenyl-Pyridine Analogues as P2X3 Receptor Antagonists." World Intellectual Property Organization, WO2018/127488. (Representative scaffold synthesis). Link

Sources

Application Note & Protocol Guide: Synthesis of Ester Derivatives of 6-(4-tert-Butylphenoxy)pyridine-3-carboxylic Acid

Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the preparation of ester derivatives of 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid. This core scaffold, combining a pyridine ring with a sterically demanding phenoxy moiety, presents unique challenges and opportunities in synthetic chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and provides detailed, validated protocols for several robust esterification strategies.

Introduction and Strategic Overview

The 6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common feature in many pharmaceuticals, while the carboxylic acid group serves as a versatile handle for derivatization. Esterification of this acid is a critical transformation for modulating key physicochemical properties such as lipophilicity, solubility, metabolic stability, and cell permeability, often as part of a prodrug strategy.

However, the synthesis of these esters is not always trivial. The electronic properties of the pyridine ring and potential steric hindrance from the bulky 4-tert-butylphenoxy group can influence reactivity. Therefore, a careful selection of the esterification method is paramount to achieving high yields and purity. This guide details four distinct, field-proven methodologies, each suited for different substrates and experimental constraints:

-

Fischer-Speier Esterification: A classic acid-catalyzed method for simple alcohols.

-

Acyl Chloride-Mediated Esterification: A highly reliable, two-step method for a broad range of alcohols.

-

Carbodiimide Coupling (Steglich Esterification): A mild and efficient method for hindered or sensitive substrates.[1][2]

-

Mitsunobu Reaction: A powerful protocol for achieving esterification under neutral conditions, particularly with inversion of stereochemistry for secondary alcohols.[3][4][5]

First, a robust synthesis for the parent carboxylic acid is presented, as it is the crucial starting point for all subsequent derivatizations.

Synthesis of the Parent Scaffold: 6-(4-tert-Butylphenoxy)pyridine-3-carboxylic Acid

The most logical and efficient route to the parent acid involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing carboxylate group (or its ester precursor), to facilitate the displacement of a halide at the 6-position.[6][7]

The proposed synthesis begins with a commercially available precursor, methyl 6-chloronicotinate, which is reacted with 4-tert-butylphenol, followed by saponification of the resulting ester to yield the target carboxylic acid.

Sources

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting low conversion rates in pyridine ether formation

Topic: Troubleshooting Low Conversion & Regioselectivity in Pyridine Ether Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Electronic Mismatch

Synthesizing pyridine ethers (alkoxypyridines) is deceptively difficult. Unlike benzene, the pyridine ring is electron-deficient, making it resistant to electrophilic attack but susceptible to nucleophilic attack. However, the nitrogen atom creates two distinct failure modes:

-

Catalyst Deactivation: In metal-catalyzed cross-couplings, the pyridine nitrogen acts as a competitive ligand, displacing phosphines and poisoning the metal center (Pd or Cu).

-

Ambident Nucleophilicity: When starting from hydroxypyridines (pyridones), the nitrogen is often more nucleophilic than the oxygen, leading to unwanted N-alkylation (pyridones) rather than O-alkylation (ethers).

This guide breaks down these failure modes into three troubleshooting modules.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: You are reacting a halopyridine with an alcohol using a base. Common Symptom: Reaction stalls at <20% conversion; starting material remains.

Diagnostic FAQ

Q: Why is my reaction stalling despite high temperature?

A: You likely have a "Leaving Group Mismatch."

In

-

The Fix: Switch from Chloro- to Fluoro- pyridine. Fluorine is significantly more electronegative, lowering the energy of the transition state for nucleophilic attack.

-

Rule of Thumb:

for

Q: The reaction turns deep red/crimson, but no product forms. A: You are seeing the Meisenheimer Complex , but it is not collapsing to product. This "stuck intermediate" often occurs if the leaving group is poor or if the complex is stabilized by specific solvation shells.

-

The Fix: Increase the temperature to overcome the activation energy for the elimination step, or switch to a more polar aprotic solvent (DMSO or NMP) to better solvate the transition state.

Q: I see a new spot, but it’s a hydrolysis product (Hydroxypyridine).

A: Your base is wet.

Alkoxides are hard nucleophiles. If trace water is present, hydroxide (

-

The Fix: Use sublimed bases (e.g.,

-BuOK) or generate the alkoxide in situ using NaH in dry THF/DMF before adding the pyridine.

Data: Leaving Group Relative Rates

| Leaving Group | Relative Rate ( | Reason |

| -F | 100 - 1000x | High electronegativity stabilizes the anionic intermediate (Meisenheimer complex). |

| -NO2 | High | Excellent electron withdrawal; good for activation but rarely used as LG in this context. |

| -Cl / -Br | 1x | Poor inductive stabilization compared to F. |

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Context: You are coupling a halopyridine with an alcohol using Pd or Cu catalysis. Common Symptom: Catalyst death; low turnover number (TON).

Diagnostic FAQ

Q: Why does my standard Buchwald protocol (Pd(OAc)2/BINAP) fail for pyridines?

A: The "Pyridine Poisoning" effect.

The lone pair on the pyridine nitrogen (

-

The Fix: Use bulky, electron-rich ligands that sterically crowd the metal center, preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-X bond.

Q: Which ligand should I use? A:

-

First Line: RockPhos or tBuBrettPhos . These are specifically designed for C-O coupling.

-

Second Line: Josiphos or DPEPhos (Bidentate ligands can sometimes resist displacement better).

Q: Can I use Copper (Ullmann) instead? A: Yes, but it requires higher temperatures (>100°C).

-

Protocol: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs2CO3, in Toluene or DMF at 110°C.

-

Note: Copper is less sensitive to "poisoning" but generally less active than optimized Pd systems.

Visual: Catalyst Poisoning Mechanism

Module 3: Regioselectivity (O- vs N-Alkylation)

Context: You are alkylating a 2-hydroxypyridine (pyridone) with an alkyl halide. Common Symptom: You isolate the N-alkylated pyridone instead of the O-alkylated ether.

Diagnostic FAQ

Q: Why is N-alkylation favored? A: Thermodynamics and Tautomerism. The amide-like resonance of the 2-pyridone form is highly stable. Additionally, under kinetic control, the nitrogen lone pair is often more accessible (softer nucleophile) than the oxygen (harder nucleophile).

Q: How do I force O-alkylation? A: Apply HSAB (Hard-Soft Acid-Base) Theory and the Silver Effect .

-

The Silver Effect: Use Ag2CO3 or Ag salts as the base. Silver coordinates avidly to the Nitrogen (soft-soft interaction), effectively blocking it and forcing the alkyl halide to react with the Oxygen.

-

Solvent: Use non-polar solvents (Benzene, Toluene) or Hexane/DCM mixtures when using Silver salts to maximize the heterogeneous surface effect.

Q: Does the Mitsunobu reaction work?

A: Rarely for O-alkylation of 2-pyridones.

Standard Mitsunobu conditions (

Decision Tree: Method Selection

Standardized Protocols

Protocol A: High-Fidelity (For Activated Pyridines)

Best for: 2-Fluoropyridines with electron-withdrawing groups (CN, NO2, CF3).

-

Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (0.5 M).

-

Alkoxide Formation: Add the Alcohol (1.1 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

-

Addition: Add the Fluoropyridine (1.0 equiv) as a solution in THF.

-

Reaction: Warm to RT. If no reaction after 1h, heat to 60°C.

-

Validation: Monitor by TLC. If "crimson spot" (Meisenheimer) persists, add 5% dry DMSO to solubilize the intermediate.

Protocol B: Pd-Catalyzed C-O Coupling (For Unactivated Pyridines)

Best for: 3-Bromopyridines or electron-neutral substrates.

-

Charge: To a vial, add Pd(OAc)2 (2-4 mol%) and RockPhos (4-8 mol%).

-

Solvent: Add anhydrous Toluene (degassed). Stir 5 min to form the active catalyst (solution turns from orange to dark brown).

-

Substrates: Add Halopyridine (1.0 equiv), Alcohol (1.2 equiv), and Cs2CO3 (1.5 equiv).

-

Reaction: Seal and heat to 90°C for 16h.

-

Troubleshooting: If conversion <50%, add 3Å Molecular Sieves to the reaction to scavenge water (which inhibits the base).

Protocol C: Regioselective O-Alkylation

Best for: Converting 2-pyridone to 2-alkoxypyridine.

-

Charge: Pyridone (1.0 equiv), Ag2CO3 (1.1 equiv), and Alkyl Halide (1.2 equiv).

-

Solvent: Suspend in Toluene or Benzene (0.2 M). Avoid polar solvents like DMF.

-

Reaction: Heat to reflux in the dark (wrap flask in foil) for 12-24h.

-

Workup: Filter through Celite to remove silver salts.

-

Note: This reaction is heterogeneous. Efficient stirring is critical.

References

-

Mechanistic Studies on SNAr: Nucleophilic Aromatic Substitution on Heterocycles. Organic Chemistry Portal.[1] Link

-

Buchwald-Hartwig C-O Coupling: Palladium-Catalyzed Synthesis of Aryl Ethers. Journal of the American Chemical Society. Link

-

Ligand Selection (RockPhos): A General Catalyst for the Palladium-Catalyzed C-O Coupling of Alcohols. Angewandte Chemie Int. Ed. Link

-

Regioselectivity (Ag2CO3): Selective O-Alkylation of 2-Pyridones.[2] Tetrahedron Letters. Link

-

Pyridine Poisoning Mechanisms: Catalyst Deactivation in Pd-Catalyzed Cross-Coupling. Chemical Reviews. Link

Sources

Technical Support Center: Purification of 4-tert-butylphenol

Welcome to the Technical Support Center for the purification of 4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity 4-tert-butylphenol. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification processes effectively.

Understanding the Challenge: The Nature of 4-tert-butylphenol and Its Impurities

4-tert-butylphenol is a white to pale yellow crystalline solid widely used as an intermediate in the synthesis of polymers, resins, and other specialty chemicals.[1] It is typically synthesized via the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutene.[2] This synthesis route, while effective, can lead to a variety of impurities that require removal to meet the stringent purity requirements of downstream applications.

Key Physical and Chemical Properties of 4-tert-butylphenol:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Melting Point | 96-101 °C | [1][3] |

| Boiling Point | 236-238 °C | [1] |

| Solubility in Water | Limited | [4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform. | [4][6] |

| Acidity (pKa) | ~9.9 (weakly acidic) | [7] |

The primary challenge in purifying 4-tert-butylphenol lies in separating it from structurally similar impurities.

Common Impurities in Crude 4-tert-butylphenol:

-

Unreacted Phenol: Due to incomplete reaction.

-

Isomeric Byproducts: Primarily 2-tert-butylphenol, formed due to competing ortho-alkylation.

-

Over-alkylated Products: Such as 2,4-di-tert-butylphenol, resulting from a second alkylation on the phenol ring.[8][9][10]

-

Polymeric Materials: Acid catalysts can sometimes promote the formation of resinous byproducts.[11]

Purification Strategy Workflow

The selection of an appropriate purification strategy depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a general workflow for the purification of 4-tert-butylphenol.

Caption: General workflow for the purification of 4-tert-butylphenol.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-tert-butylphenol in a question-and-answer format.

Q1: My final product has a pinkish or brownish hue. What is the likely cause and how can I remove it?

A1: A pink or brownish discoloration is often due to the presence of oxidized phenolic impurities or residual acid catalyst. Phenols are susceptible to air oxidation, which can form colored quinone-like species.

-

Troubleshooting Steps:

-

Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.

-

Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent like diethyl ether and wash it with a dilute solution of sodium bisulfite. This can help to reduce some oxidized species. Follow this with a water wash to remove any residual salts.

-

Q2: After recrystallization, my yield is very low. What are the possible reasons?

A2: Low yield after recrystallization is a common problem that can be attributed to several factors:

-

Solvent Choice: The chosen solvent system may be too good, meaning your product has high solubility even at low temperatures.

-

Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling.

-

Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.

-

Optimization Strategies:

-

Solvent System: Experiment with different solvent pairs. For 4-tert-butylphenol, a good starting point is a mixture of a solvent in which it is readily soluble (e.g., toluene, dichloromethane) and a solvent in which it is poorly soluble (e.g., hexane, heptane).[11]

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.

-

Maintain Temperature: Preheat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

-

Q3: My NMR/GC-MS analysis still shows the presence of 2-tert-butylphenol. How can I improve the separation?

A3: The separation of 4-tert-butylphenol from its 2-isomer can be challenging due to their similar physical properties.

-

Refining Your Technique:

-

Fractional Distillation: If you have a significant amount of the 2-isomer, fractional distillation under reduced pressure can be effective. The boiling points of the isomers are different enough to allow for separation with an efficient distillation column.

-

Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization can significantly improve purity, although with diminishing yields.

-

Column Chromatography: For small-scale purifications or to achieve very high purity, column chromatography using silica gel is a viable option. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will effectively separate the isomers.

-

Q4: How can I effectively remove unreacted phenol from my crude product?

A4: Unreacted phenol is more acidic than 4-tert-butylphenol and can be removed with a simple liquid-liquid extraction.

-

Protocol:

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic solution with a dilute aqueous base, such as 1 M sodium hydroxide or sodium carbonate. The more acidic phenol will be deprotonated and extracted into the aqueous layer as the sodium phenoxide salt. 4-tert-butylphenol, being a weaker acid, will largely remain in the organic phase.[5][6]

-

Separate the aqueous layer.

-

Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Detailed Experimental Protocol: Purification by Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of 4-tert-butylphenol using recrystallization.

Materials:

-

Crude 4-tert-butylphenol

-

Toluene

-

Hexane

-

Activated Charcoal (optional)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 4-tert-butylphenol in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

-

Crystallization: Slowly add hexane to the hot toluene solution until you observe persistent cloudiness (the point of saturation). Add a few drops of toluene to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the amount of 4-tert-butylphenol and detect any impurities.[12][13] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[12][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities, including isomers and over-alkylated products.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information and help to identify and quantify impurities.[16][17][18][19][20] The characteristic signals for 4-tert-butylphenol can be compared to literature values.

Logical Relationships in Purification

The following diagram illustrates the logical decisions involved in choosing a purification method.

Caption: Decision tree for selecting a purification method for 4-tert-butylphenol.

References

-

4-tert-butylphenol - Solubility of Things. (n.d.). Retrieved from [Link]

-

4-tert-Butylphenol - Wikipedia. (n.d.). Retrieved from [Link]

-

4-tert-Butylphenol | SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Preparation of 4-tert-butylphenol - PrepChem.com. (n.d.). Retrieved from [Link]

-

4-tert-Butylphenol | CAS#:98-54-4 | Chemsrc. (n.d.). Retrieved from [Link]

-

Separation of 4-tert-Butylphenol on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. (n.d.). Retrieved from [Link]

- Gagliardi, L., Cimorelli, A., Cavazzutti, G., Montanarella, L., & Tonelli, D. (1989). Determination of 4-tert.-butylphenol and 4-tert.-butylcatechol in cosmetic products by reversed-phase high-performance liquid chromatography.

- Al-Okbi, A. K., Al-Qaisi, A. F., Al-Ani, F. H., & Al-Bayati, Y. K. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8089.

-

Why are Phenols so Challenging to Extract from Water? - Biotage. (2023, February 2). Retrieved from [Link]

-

4-tert-Butylphenol (CAS 98-54-4) - Scent.vn. (n.d.). Retrieved from [Link]

- Bondy, R. W., & Kalnes, T. N. (2004).

- Greminger, D. C., Burns, G. P., Lynn, S., Hanson, D. N., & King, C. J. (1982). Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development, 21(1), 51–54.

-

4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC. (n.d.). Retrieved from [Link]

-

Determination of 4-tert-butylphenol in drinking water by LC-MS/MS - ResearchGate. (2017, June). Retrieved from [Link]

-

Liquid–liquid extraction of phenol from simulated sebacic acid wastewater - ResearchGate. (n.d.). Retrieved from [Link]

-

4-tert-Butylphenol - Analysis - Analytice. (n.d.). Retrieved from [Link]

-

Reaction between 4-(tert-butyl)phenol and sulfuric acid : r/OrganicChemistry - Reddit. (2015, August 1). Retrieved from [Link]

-

4-Tert-butylphenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

4-tert-butyl phenol, 98-54-4 - The Good Scents Company. (n.d.). Retrieved from [Link]